molecular formula C13H10Cl3NO2S B7463435 2,4,5-trichloro-N-(2-methylphenyl)benzene-1-sulfonamide

2,4,5-trichloro-N-(2-methylphenyl)benzene-1-sulfonamide

Cat. No.: B7463435
M. Wt: 350.6 g/mol
InChI Key: GMACWQGCFDXPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-trichloro-N-(2-methylphenyl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents . This compound is characterized by the presence of three chlorine atoms and a sulfonamide group attached to a benzene ring, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

The synthesis of 2,4,5-trichloro-N-(2-methylphenyl)benzene-1-sulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-methylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent any side reactions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2,4,5-trichloro-N-(2-methylphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-(2-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. Sulfonamides typically act as competitive inhibitors of enzymes that utilize para-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting these enzymes, the compound can disrupt essential metabolic pathways in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar compounds to 2,4,5-trichloro-N-(2-methylphenyl)benzene-1-sulfonamide include other sulfonamides, such as sulfamethoxazole, sulfadiazine, and sulfamethazine . These compounds share the sulfonamide functional group but differ in their substituents and overall structure. The unique combination of chlorine atoms and the 2-methylphenyl group in this compound may confer distinct properties and applications compared to other sulfonamides.

Properties

IUPAC Name

2,4,5-trichloro-N-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3NO2S/c1-8-4-2-3-5-12(8)17-20(18,19)13-7-10(15)9(14)6-11(13)16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMACWQGCFDXPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.